Sugammadex Sodium

Descripción general

Descripción

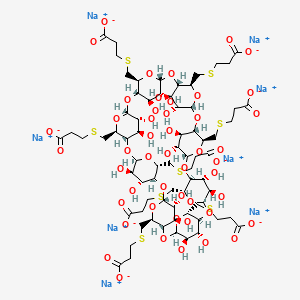

Sugammadex (sodio) es una gamma-ciclodextrina modificada que se utiliza principalmente para revertir el bloqueo neuromuscular inducido por bromuro de rocuronio y bromuro de vecuronio durante la cirugía . Se comercializa con el nombre de marca Bridion y es el primer agente de unión selectiva a relajantes . Sugammadex funciona encapsulando los agentes bloqueadores neuromusculares, formando un complejo estable que permite una reversión rápida de la relajación muscular .

Aplicaciones Científicas De Investigación

Sugammadex (sodio) tiene una amplia gama de aplicaciones de investigación científica:

- Química: Utilizado como un compuesto modelo para estudiar las reacciones de encapsulación y complejación .

- Biología: Investigado por su capacidad para revertir el bloqueo neuromuscular en varios sistemas biológicos .

- Medicina: Ampliamente utilizado en entornos clínicos para revertir los efectos de los agentes bloqueadores neuromusculares durante la cirugía .

- Industria: Empleado en el desarrollo de nuevas formulaciones de medicamentos y sistemas de administración .

Mecanismo De Acción

Sugammadex (sodio) ejerce sus efectos a través de un mecanismo único:

- Encapsulación de agentes bloqueadores neuromusculares (rocuronio y vecuronio) a través de un mecanismo supramolecular .

- Formación de un complejo estable que reduce la cantidad de agente bloqueador neuromuscular libre disponible para unirse a los receptores colinérgicos nicotínicos en la unión neuromuscular .

- Creación de un gradiente de concentración que favorece el movimiento del rocuronio desde la unión neuromuscular hacia el plasma .

Análisis Bioquímico

Biochemical Properties

Sugammadex Sodium plays a crucial role in biochemical reactions by forming a stable, inactive complex with aminosteroid neuromuscular blocking agents. This interaction is highly specific and involves the encapsulation of the aminosteroid molecule within the hydrophobic core of the this compound molecule. The primary biomolecules that this compound interacts with are rocuronium and vecuronium, which are aminosteroid neuromuscular blocking agents. The nature of these interactions is based on the formation of a 1:1 complex, where this compound encapsulates the aminosteroid molecule, rendering it inactive .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by reversing the neuromuscular blockade induced by aminosteroid agents. This reversal is achieved through the encapsulation of the aminosteroid molecule, which prevents it from binding to nicotinic acetylcholine receptors at the neuromuscular junction. As a result, normal cell signaling pathways, gene expression, and cellular metabolism are restored. This compound has been shown to have minimal off-target effects, making it a highly specific and safe agent for clinical use .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a stable, inactive complex with aminosteroid neuromuscular blocking agents. This is achieved through the encapsulation of the aminosteroid molecule within the hydrophobic core of the this compound molecule. This binding interaction effectively sequesters the aminosteroid molecule, preventing it from interacting with nicotinic acetylcholine receptors at the neuromuscular junction. Additionally, this compound does not bind to plasma proteins and is eliminated unchanged by the kidneys, ensuring a rapid and efficient reversal of neuromuscular blockade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is highly stable and does not degrade easily, maintaining its efficacy over extended periods. Long-term studies have shown that this compound does not have any adverse effects on cellular function, even after prolonged exposure. In both in vitro and in vivo studies, this compound has demonstrated consistent and reliable performance in reversing neuromuscular blockade .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reverses mild to moderate neuromuscular blockade. Higher doses are required to reverse deep neuromuscular blockade. Toxic or adverse effects have not been observed at high doses, making this compound a safe and effective agent for use in various clinical settings. Threshold effects have been noted, with a minimum effective dose required to achieve complete reversal of neuromuscular blockade .

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily related to its elimination from the body. The compound is not metabolized by the liver and is excreted unchanged by the kidneys. This unique metabolic pathway ensures that this compound does not interact with other metabolic processes or enzymes, minimizing the risk of adverse effects. The elimination of this compound is efficient, with the compound being rapidly cleared from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. The compound does not rely on specific transporters or binding proteins for its distribution. Once administered, this compound rapidly reaches the site of action, where it forms a stable complex with aminosteroid neuromuscular blocking agents. The localization and accumulation of this compound are primarily determined by its interaction with the target aminosteroid molecules .

Subcellular Localization

The subcellular localization of this compound is primarily within the extracellular space, where it interacts with aminosteroid neuromuscular blocking agents. The compound does not enter cells or interact with intracellular components, ensuring its specificity and minimizing off-target effects. This compound does not undergo post-translational modifications or possess targeting signals, as its primary mode of action is through extracellular encapsulation of aminosteroid molecules .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de Sugammadex (sodio) implica varios pasos clave:

- Reacción de gamma-ciclodextrina con tri-n-butilfosfina y un halógeno (p. ej., bromo) en un solvente orgánico como la dimetilformamida para obtener un compuesto de la Fórmula I .

- Reacción del compuesto de la Fórmula I con 3-mercaptopropionato de metilo en presencia de hidruro de sodio en un solvente orgánico a una temperatura inferior a 0 °C para obtener un compuesto de la Fórmula II .

Reacción del compuesto de la Fórmula II con hidróxido de sodio: para formar Sugammadex (sodio).

Métodos de producción industrial: Los métodos de producción industrial para Sugammadex (sodio) incluyen:

Análisis De Reacciones Químicas

Sugammadex (sodio) principalmente experimenta reacciones de encapsulación con agentes bloqueadores neuromusculares. Las reacciones clave incluyen:

- Encapsulación de bromuro de rocuronio y bromuro de vecuronio para formar complejos estables 1:1 .

- Formación de un gradiente de concentración que favorece el movimiento del rocuronio desde la unión neuromuscular hacia el plasma .

Reactivos y condiciones comunes:

- Gamma-ciclodextrina, tri-n-butilfosfina, halógenos (p. ej., bromo), 3-mercaptopropionato de metilo, hidruro de sodio, hidróxido de sodio .

Productos principales:

Comparación Con Compuestos Similares

Sugammadex (sodio) es único entre los agentes de reversión del bloqueo neuromuscular debido a sus propiedades de unión selectiva a relajantes. Los compuestos similares incluyen:

- Neostigmina: Un inhibidor de la colinesterasa utilizado para revertir el bloqueo neuromuscular, pero que funciona a través de un mecanismo diferente al aumentar los niveles de acetilcolina .

- Edrofonio: Otro inhibidor de la colinesterasa con un mecanismo similar al de la neostigmina .

Sugammadex destaca por su capacidad de encapsular e inactivar directamente los agentes bloqueadores neuromusculares, proporcionando una reversión rápida y eficaz .

Actividad Biológica

Sugammadex sodium is a modified gamma cyclodextrin that serves as a selective relaxant binding agent (SRBA) for the rapid reversal of neuromuscular blockade induced by aminosteroidal neuromuscular blocking agents (NMBAs), particularly rocuronium and vecuronium. This article explores its biological activity, mechanism of action, clinical efficacy, safety profile, and relevant case studies.

Sugammadex functions through a unique encapsulation mechanism. It forms a stable complex with NMBAs, effectively sequestering them from the neuromuscular junction and reversing their effects. This contrasts with traditional reversal agents like cholinesterase inhibitors, which work by increasing acetylcholine levels to outcompete NMBAs. The encapsulation process involves:

- Direct Binding : Sugammadex binds to NMBAs in a 1:1 molar ratio, creating an inclusion complex that prevents the NMBAs from interacting with nicotinic receptors at the neuromuscular junction.

- Rapid Action : Sugammadex can reverse moderate to profound neuromuscular blockade within minutes, significantly faster than traditional agents .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of sugammadex in various populations. Below is a summary of key findings from multiple studies:

Safety Profile

The safety profile of sugammadex has been extensively evaluated in clinical trials:

- Adverse Events : Common adverse events include dysgeusia (10.1%), headache (6.7%), and nausea (5.6%). Serious hypersensitivity reactions have been reported but are rare; for instance, anaphylaxis occurred in 0.7% of patients receiving higher doses (16 mg/kg) .

- Renal Impairment : Studies indicate that while sugammadex is effective in patients with renal impairment, recovery times may be prolonged compared to those without renal issues .

- Pediatric Safety : In pediatric populations, sugammadex shows a similar safety profile to adults, with effective reversal times comparable to those seen in adult studies .

Case Studies

Several case studies highlight the real-world application and effectiveness of sugammadex:

- Case Study in Morbidly Obese Patients : A study involving morbidly obese patients demonstrated that dosing based on actual body weight led to significantly faster recovery times compared to ideal body weight dosing, underscoring the importance of individualized dosing strategies .

- Hypersensitivity Reaction Case : In one reported case, a patient experienced an anaphylactic reaction after receiving sugammadex at a dose of 16 mg/kg; however, this was an isolated incident among thousands of administrations .

- Elderly Population Study : In elderly adults, recovery times were slightly longer but still within acceptable limits when dosed appropriately, indicating that age-related pharmacokinetic changes should be considered in clinical practice .

Propiedades

IUPAC Name |

octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGKABOMYQLLDJ-VKHHSAQNSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H104Na8O48S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2178.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343306-79-6 | |

| Record name | Sugammadex sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343306796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUGAMMADEX SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERJ6X2MXV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike anticholinesterase agents that increase acetylcholine concentration to displace neuromuscular blocking agents (NMBAs) from their receptor sites, Sugammadex Sodium directly encapsulates aminosteroidal NMBAs, such as rocuronium and vecuronium. [] This encapsulation forms a stable complex in the plasma, reducing the free concentration of the NMBA and shifting the equilibrium away from the receptor site, thereby rapidly reversing the blockade. []

A: Clinical data suggests that this compound can effectively and rapidly reverse both profound and moderate levels of neuromuscular blockade induced by rocuronium and vecuronium. [] Evidence also suggests potential for reversal of low levels of pancuronium-induced blockade. []

A: No. This compound is specifically designed to encapsulate aminosteroidal NMBAs like rocuronium and vecuronium. [, ] It does not reverse the effects of benzylisoquinolinium NMBAs, such as atracurium or cisatracurium. []

A: While the provided research articles do not explicitly state the molecular formula and weight of this compound, it is a modified gamma cyclodextrin. [, ] Its specific chemical structure and properties are likely detailed in pharmaceutical chemistry resources and the manufacturer's prescribing information.

ANone: The provided research articles primarily focus on clinical applications and do not delve into the spectroscopic characterization of this compound. Detailed spectroscopic data would be found in dedicated chemical analyses and potentially in the manufacturer's drug master file.

ANone: The provided research primarily focuses on the clinical applications and pharmacological profile of this compound. Information regarding its material compatibility and stability under various conditions, catalytic properties and applications, computational chemistry modeling, structure-activity relationship studies, and specific formulation strategies is not discussed in these articles. Such information would be explored through dedicated material science and pharmaceutical development research.

A: Yes, this compound (Bridion) received approval from the Food and Drug Administration (FDA) in December 2015 for reversing rocuronium and vecuronium-induced neuromuscular blockade in adults undergoing surgery. [, ]

A: this compound was approved for use in both adults and children in the European Union in 2008. [, ] It has been registered in over 50 countries. []

A: While specific details on its metabolism and excretion are not provided in the research, this compound is primarily eliminated renally as an intact molecule along with the encapsulated NMBA. []

A: Research suggests that this compound provides a faster onset-offset profile compared to succinylcholine (1.0 mg/kg) when used to reverse rocuronium-induced blockade. []

A: Yes, the safety and efficacy of this compound have been evaluated in pediatric populations. [] In 2008, the European Union approved its use in both adults and children. [, ]

A: While the provided articles do not comprehensively cover contraindications, caution is advised in patients with severe renal impairment as it is primarily cleared through the kidneys. [] Consultation with the manufacturer's prescribing information is essential for detailed guidance.

ANone: The provided research articles primarily focus on the clinical application and pharmacological profile of this compound. Information related to resistance mechanisms, comprehensive toxicological data beyond reported adverse effects, drug delivery and targeting strategies, research on specific biomarkers, detailed analytical methods and validation, environmental impact assessments, dissolution and solubility studies, quality control and assurance measures, immunogenicity and immunological responses, drug-transporter and drug-metabolizing enzyme interactions, biocompatibility and biodegradability, alternative compounds, recycling and waste management strategies, research infrastructure, historical context, and cross-disciplinary applications is not addressed within these articles. Further research in specialized areas would be needed to address these aspects.

A: The European Medicines Agency approved this compound for clinical use in 2008. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.